(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide is an organic compound characterized by its unique structural features, including a conjugated system and functional groups that contribute to its chemical reactivity and potential applications. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and material science due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 4-propoxybenzaldehyde.
Formation of the Intermediate: A condensation reaction between 3,4-dimethoxyaniline and 4-propoxybenzaldehyde under acidic or basic conditions forms an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Researchers may explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3,4-dimethoxyphenyl)-3-phenylprop-2-enamide: Lacks the propoxy group, which may affect its reactivity and biological activity.
(2E)-N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a propoxy group, potentially altering its chemical properties.
Uniqueness
The presence of the propoxy group in (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide distinguishes it from similar compounds, potentially enhancing its solubility, reactivity, and interaction with biological targets. This unique feature may make it more suitable for specific applications in research and industry.
Conclusion
This compound is a compound with significant potential in various fields due to its unique structural features and reactivity. Its synthesis, chemical reactions, and applications in scientific research highlight its versatility and importance in advancing knowledge and technology.
Properties
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-13-25-17-9-5-15(6-10-17)7-12-20(22)21-16-8-11-18(23-2)19(14-16)24-3/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDBBQBSZNVYNI-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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